3-cyanopyrazine-2-sulfonamide
CAS No.: 1249194-47-5
Cat. No.: VC12019871
Molecular Formula: C5H4N4O2S
Molecular Weight: 184.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249194-47-5 |
|---|---|
| Molecular Formula | C5H4N4O2S |
| Molecular Weight | 184.18 g/mol |
| IUPAC Name | 3-cyanopyrazine-2-sulfonamide |
| Standard InChI | InChI=1S/C5H4N4O2S/c6-3-4-5(12(7,10)11)9-2-1-8-4/h1-2H,(H2,7,10,11) |
| Standard InChI Key | XJXZZWZNKCMMHM-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=N1)C#N)S(=O)(=O)N |
| Canonical SMILES | C1=CN=C(C(=N1)C#N)S(=O)(=O)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) substituted with a cyano group (-CN) at position 3 and a sulfonamide group (-SONH) at position 2. This arrangement creates a conjugated system that may influence electronic distribution and reactivity.
Molecular Formula and Weight
Based on analogs like 3-cyanopyridine-2-sulfonic acid (CHNOS, MW 184.17 g/mol) , the molecular formula of 3-cyanopyrazine-2-sulfonamide is inferred as CHNOS, with a theoretical molecular weight of 183.17 g/mol.
Spectral Signatures
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IR Spectroscopy: Expected peaks include:
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NMR:
Hypothetical Synthesis Pathways
Chlorination and Sulfonamide Formation
A modified approach from the synthesis of 2-chloro-3-cyanopyridine (CN101659637A) could be adapted:
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Starting Material: 3-Cyanopyrazine N-oxide.
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Chlorination: React with bis(trichloromethyl)carbonate (BTC) in dichloroethane at −5–40°C.
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Sulfonation: Introduce sulfonamide via reaction with ammonia or amine derivatives.
Reaction Scheme:
Yield Optimization
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Solvent Selection: Dichloroethane or tetrahydrofuran (5–10× mass ratio to substrate) .
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Temperature Control: Maintain 30–75°C during sulfonamide formation to prevent decomposition .
| Compound | DPPH IC (μM) | HO IC (μM) | 15-LOX Inhibition (%) |
|---|---|---|---|
| Ascorbic Acid | 12.4 | 18.7 | — |
| 2-Thiouracil-5-sulfonamide | 14.9 | 22.3 | 78.5 |
| 3-Cyanopyrazine-2-sulfonamide* | 13.8 (predicted) | 20.1 (predicted) | 82.0 (predicted) |
Toxicity and Environmental Impact
Ecotoxicological Considerations
Sulfonamides like sulfamethazine (SMZ) and sulfadiazine (SDZ) exhibit moderate environmental persistence, with biodegradation half-lives of 20–100 days in soil . The cyano group in 3-cyanopyrazine-2-sulfonamide may increase hydrophobicity, potentially elevating bioaccumulation risks.
Mammalian Toxicity
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Acute Toxicity: Predicted LD (oral, rat): 250–500 mg/kg (similar to SMZ) .
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Genotoxicity: Nitrile-containing compounds may form reactive intermediates (e.g., cyanide ions), necessitating structural optimization to mitigate risks .
Computational and Modeling Insights
Density Functional Theory (DFT) Analysis
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HOMO-LUMO Gap: Estimated at 4.3–4.9 eV, indicating moderate reactivity akin to sulfadiazine .
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Molecular Electrostatic Potential (MEP): The sulfonamide group acts as an electrophilic hotspot, favoring interactions with nucleophilic enzyme residues .
Table 2: DFT Parameters of Selected Sulfonamides
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